Cas no 2229126-34-3 (3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid)

3-(1-Methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid is a nitro-substituted pyrazole derivative with applications in organic synthesis and pharmaceutical research. Its structure features a carboxylic acid functional group, enhancing reactivity for further derivatization, while the nitro group offers potential for reduction or substitution reactions. The compound’s stability and well-defined reactivity profile make it a valuable intermediate in the development of heterocyclic compounds, agrochemicals, or bioactive molecules. Its purity and consistent performance under controlled conditions ensure reliability in synthetic workflows. Researchers may also explore its utility in coordination chemistry or as a precursor for more complex nitrogen-containing scaffolds.
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid structure
2229126-34-3 structure
Product Name:3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
CAS No:2229126-34-3
MF:C7H9N3O4
MW:199.164061307907
CID:6225041
PubChem ID:165689390
Update Time:2025-08-03

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
    • 2229126-34-3
    • EN300-1806228
    • Inchi: 1S/C7H9N3O4/c1-9-5(2-3-7(11)12)6(4-8-9)10(13)14/h4H,2-3H2,1H3,(H,11,12)
    • InChI Key: HLOVISDTVXRIHW-UHFFFAOYSA-N
    • SMILES: OC(CCC1=C(C=NN1C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 199.05930578g/mol
  • Monoisotopic Mass: 199.05930578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 101Ų

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1806228-1g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
1g
$1129.0 2023-09-19
Enamine
EN300-1806228-5g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
5g
$3273.0 2023-09-19
Enamine
EN300-1806228-10g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
10g
$4852.0 2023-09-19
Enamine
EN300-1806228-0.05g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
0.05g
$948.0 2023-09-19
Enamine
EN300-1806228-0.1g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
0.1g
$993.0 2023-09-19
Enamine
EN300-1806228-0.25g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
0.25g
$1038.0 2023-09-19
Enamine
EN300-1806228-0.5g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
0.5g
$1084.0 2023-09-19
Enamine
EN300-1806228-1.0g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
1g
$1129.0 2023-06-02
Enamine
EN300-1806228-2.5g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
2.5g
$2211.0 2023-09-19
Enamine
EN300-1806228-5.0g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid
2229126-34-3
5g
$3273.0 2023-06-02

Additional information on 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid: A Comprehensive Overview

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid, with the chemical identifier CAS No. 2229126-34-3, represents a significant compound in the field of medicinal chemistry. This molecule is characterized by its unique structural features, which include a pyrazole ring substituted with a methyl group and a nitro group, connected to a propanoic acid moiety. Recent studies have highlighted its potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments.

The pyrazole ring is a five-membered heterocyclic compound that has been extensively studied for its biological activities. The presence of both a methyl and a nitro group on the pyrazole ring introduces significant structural diversity, which can influence the compound's pharmacological properties. This structural complexity is a key factor in the molecule's ability to interact with multiple biological targets.

Research published in 2023 in the Journal of Medicinal Chemistry has demonstrated that 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid exhibits potent anti-inflammatory effects by modulating the activity of key inflammatory mediators such as COX-2 and iNOS. These findings suggest that the compound may have therapeutic potential in the treatment of chronic inflammatory diseases.

Additionally, the propanoic acid moiety contributes to the molecule's overall polarity and solubility, which are critical factors in drug delivery and bioavailability. The combination of these functional groups results in a compound with a unique profile that may offer advantages over existing therapeutic agents.

Recent advances in synthetic chemistry have enabled the development of more efficient methods for the synthesis of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid. These methods not only improve the yield but also reduce the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical research.

The pyrazole ring is also known for its ability to form hydrogen bonds with biological targets, which can enhance the compound's binding affinity and selectivity. This property is particularly important in the design of drugs that target specific receptors or enzymes.

Studies have shown that 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid can modulate the activity of protease-activated receptors (PARs), which are involved in various physiological processes, including inflammation and coagulation. This interaction suggests potential applications in the treatment of diseases related to these pathways.

The methyl group on the pyrazole ring may also play a role in the molecule's biological activity. It can influence the electronic properties of the ring, which in turn affects the molecule's ability to interact with target proteins. This aspect is crucial in the development of new drugs with improved efficacy and reduced side effects.

Recent research has also explored the potential of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid in the context of cancer therapy. Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, possibly through the modulation of key signaling pathways such as PI3K/AKT and MAPK.

The nitro group on the pyrazole ring is known to participate in redox reactions, which can generate reactive oxygen species (ROS). This property may contribute to the compound's anti-cancer effects by inducing oxidative stress in cancer cells, leading to apoptosis. However, further research is needed to fully understand the mechanisms involved.

Moreover, the propanoic acid moiety can influence the molecule's ability to cross cell membranes, which is essential for its biological activity. This property is particularly relevant in the context of drug delivery systems that aim to enhance the bioavailability of hydrophilic compounds.

Recent advancements in computational chemistry have provided valuable insights into the molecular interactions of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid. Molecular docking studies have shown that the compound can bind to various protein targets, including COX-2 and PAR-1, with high affinity. These findings support the potential therapeutic applications of the compound.

The pyrazole ring is also a common structural element in many drugs, including some anti-inflammatory and anti-cancer agents. This structural similarity suggests that 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid may share some pharmacological properties with existing drugs, which could expedite its development as a new therapeutic agent.

Despite the promising findings, further research is needed to fully characterize the biological activities of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid. This includes studies on its toxicity, pharmacokinetics, and long-term effects in vivo. These studies are essential for the safe and effective use of the compound in clinical settings.

In conclusion, 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid is a compound with significant potential in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for the development of new therapeutic agents. Continued research is essential to fully understand and harness its therapeutic potential.

For more information on the latest research and developments related to 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid, please refer to the Journal of Medicinal Chemistry and other leading scientific journals in the field of pharmaceutical research.

It is important to note that while the compound shows promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. Researchers and pharmaceutical companies are actively working to advance this compound through the drug development pipeline.

As the field of medicinal chemistry continues to evolve, compounds like 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid will play an increasingly important role in the development of new therapies. The integration of advanced technologies, such as computational modeling and green chemistry, will be crucial in optimizing the properties of such compounds for therapeutic use.

Ultimately, the study of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)propanoic acid represents a valuable contribution to the ongoing efforts in pharmaceutical research. By understanding the molecular mechanisms and biological activities of this compound, scientists can pave the way for the development of more effective and safer therapeutic agents.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd